molecular formula C13H11NO B157563 1-Phenyl-2-(pyridin-4-yl)ethanone CAS No. 1620-55-9

1-Phenyl-2-(pyridin-4-yl)ethanone

Cat. No. B157563
CAS RN: 1620-55-9
M. Wt: 197.23 g/mol
InChI Key: ACULMSXMKICJIS-UHFFFAOYSA-N
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Description

1-Phenyl-2-(pyridin-4-yl)ethanone is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. While the provided papers do not directly discuss 1-Phenyl-2-(pyridin-4-yl)ethanone, they do provide insights into similar compounds, which can be used to infer certain aspects of the compound .

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as seen in the synthesis of 1-phenyl-2-(2-pyridyl)ethanol from the Knoevenagel condensation reaction between 2-methylpyridine and benzaldehyde . This suggests that similar methods could potentially be applied to synthesize 1-Phenyl-2-(pyridin-4-yl)ethanone.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Phenyl-2-(pyridin-4-yl)ethanone has been characterized using various techniques such as X-ray diffraction, which provides detailed information about the crystal structure and intermolecular interactions . These studies often reveal the presence of hydrogen bonding and other supramolecular interactions that can influence the stability and properties of the crystals.

Chemical Reactions Analysis

The reactivity of the carbonyl group in compounds like 1-Phenyl-2-(pyridin-4-yl)ethanone is a key feature, as indicated by the negative charge distribution over the carbonyl group in related molecules, making it a site for nucleophilic attack . Additionally, the presence of substituents on the phenyl or pyridyl rings can influence the electronic properties and reactivity of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-Phenyl-2-(pyridin-4-yl)ethanone, such as melting points and packing efficiency, have been correlated with their molecular structures . The introduction of different functional groups can lead to significant changes in these properties, as seen with the carboxylic acid derivative discussed in one of the studies . Furthermore, the presence of substituents like fluorine can enhance certain properties, such as the first hyperpolarizability, indicating potential applications in nonlinear optics .

Relevant Case Studies

Several of the papers discuss the potential applications of compounds similar to 1-Phenyl-2-(pyridin-4-yl)ethanone. For instance, molecular docking studies suggest that certain derivatives may exhibit inhibitory activity against enzymes like TPII and KSP, which could be relevant for anti-neoplastic therapies . Another study identified a novel cathinone derivative, highlighting the importance of such compounds in forensic and clinical contexts .

Scientific Research Applications

  • Preparation of Potential Anti-Cancer Agents

    • Field : Medicinal Chemistry .
    • Application : Compounds similar to 1-Phenyl-2-(pyridin-4-yl)ethanone have been used as starting materials in the preparation of potential anti-cancer agents .
  • Synthesis of Complexes with Anti-Microbial Properties

    • Field : Medicinal Chemistry .
    • Application : Compounds similar to 1-Phenyl-2-(pyridin-4-yl)ethanone have been used in the synthesis of complexes with anti-microbial properties .
  • Synthesis of Pyridinyl-Pyrimidines

    • Field : Organic Chemistry .
    • Application : Compounds similar to 1-Phenyl-2-(pyridin-4-yl)ethanone have been used in the synthesis of pyridinyl-pyrimidines .
  • Synthesis of Imidazole Containing Compounds

    • Field : Medicinal Chemistry .
    • Application : Compounds similar to 1-Phenyl-2-(pyridin-4-yl)ethanone have been used in the synthesis of imidazole containing compounds . These compounds show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Potential MCR-1 Inhibitor

    • Field : Medicinal Chemistry .
    • Application : Compounds similar to 1-Phenyl-2-(pyridin-4-yl)ethanone have been used in the synthesis of potential MCR-1 inhibitors .

Safety And Hazards

The safety data sheet for 1-Phenyl-2-(pyridin-4-yl)ethanone suggests that it may be harmful by inhalation, in contact with skin, and if swallowed . In case of contact, it is recommended to wash the affected area with copious amounts of water and seek medical attention if irritation persists .

Future Directions

While specific future directions for 1-Phenyl-2-(pyridin-4-yl)ethanone are not mentioned in the search results, similar compounds have been studied for their potential in drug discovery . The pyrrolidine ring, a similar structure, has been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

properties

IUPAC Name

1-phenyl-2-pyridin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-13(12-4-2-1-3-5-12)10-11-6-8-14-9-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACULMSXMKICJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10301813
Record name 1-Phenyl-2-(pyridin-4-yl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-(pyridin-4-yl)ethanone

CAS RN

1620-55-9
Record name 1-Phenyl-2-(4-pyridinyl)ethanone
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Record name NSC 146504
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Record name 1620-55-9
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Record name 1-Phenyl-2-(pyridin-4-yl)ethanone
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Record name 1-PHENYL-2-(4-PYRIDINYL)ETHANONE
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Synthesis routes and methods I

Procedure details

Lithium diisopropyl amide (16.9 mL, 1.5 M in cyclohexane, 25.4 mmol) was added to THF (40 mL) at −78° C. A solution of 4-picoline (2.50 mL, 25.4 mmol) in THF (30.0 mL) was added dropwise to the LDA solution. The dry ice bath was removed. The reaction mixture was stirred at 0° C. for 30 minutes, and cooled down to −78° C. A solution of N-methoxy-N-methylbenzamide (1) (5.00 g, 29.6 mmol) in THF (20.0 mL) was added dropwise. The reaction mixture was warmed to room temperature and stirred overnight. The mixture was quenched with water, and extracted with ethyl acetate (3×). The pooled organic layer was dried over magnesium sulfate. The mixture was filtered, and the solvent was removed under vacuum to give the crude product. The crude material was triturated with hot hexane, and filtered to give 1-phenyl-2-(pyridin-4-yl) ethanone (2) as a yellow solid (3.53 g, 17.9 mmol, 70% yield).
Quantity
16.9 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

30.2 g of benzoyl chloride dissolved in 30 cc of dichloromethane was added dropwise over 1 hour to 10 g of 4-methylpyridine dissolved in 60 cc dichloromethane and maintained at 10° C. during the addition. The reaction was brought to room temperature and stirred 16 hours. The reaction was brought to reflux for 1 hour, then cooled and quenched into saturated sodium carbonate solution. The organic layer was separated, solvent removed under reduced pressure and alcohol added. The mixture was refluxed 16 hours, then the solvent removed under reduced pressure. The residue was taken up in dichloromethane and washed two times with 3N HCl. The organic layer was separated and the aqueous acid layer first neutralized, then saturated with sodium carbonate. Dichloromethane extraction of the product, solvent removal and azeotropic removal of excess unreacted 4-methylpyridine using toluene gave 4.85 g of desired product.
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of diisopropylamine (22 mL, 15.03 mmol) in THF (200 mL) under argon atmosphere was cooled to −78° C. BuLi (96 mL of a 1.6 M solution in hexane, 153.0 mmol) was added dropwise. After 1 h, a solution of 4-methylpyridine (15.00 g, 161.1 mmol) in THF (75 mL) was added and allowed to warm to 0° C. At this temperature it was stirred for 30 minutes. It was cooled to −78° C. and benzonitrile (18.27 g, 177.2 mmol) in THF (75 mL) was added and stirred at −78° C. for 2 h. It was stirred at room temperature overnight. Water (225 mL) was added, it was cooled with a water-ice bath and adjusted to pH 1 with 48% HBr. The organic phase was separated. The aqueous phase was heated to reflux for 2 h, allowed to cool and extracted with diethyl ether. The aqueous phase was taken to neutral pH with 1 N NaOH and extracted with EtOAc. The organic phase was dried over Na2SO4 and concentrated to dryness, to afford 28.53 g of title compound (yield: 90%).
Name
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
reactant
Reaction Step Four
Quantity
18.27 g
Type
reactant
Reaction Step Five
Name
Quantity
75 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JY Kim, KS Park, WS Yeo, YH Chong - Bulletin of the Korean …, 2008 - koreascience.kr
The Horner-Wadsworth-Emmons (HWE) reaction is one of much versatile tools in syntheses of a,^-unsaturated esters, a, 0-unsaturated ketones, and other conjugated systems. 1 …
Number of citations: 6 koreascience.kr
JY Mérour, S Routier, F Suzenet, B Joseph - Tetrahedron, 2013 - Elsevier
Since our last reviews on azaindoles, 1, 1 (a), 1 (b), 2 which covered years 2000–2006 more than 250 papers have been published. In 2007, a review on organometallic reactions on …
Number of citations: 125 www.sciencedirect.com
DM Watterson, VL Grum-Tokars, SM Roy… - 2013 - academia.edu
Serine-threonine protein kinases are critical to CNS function, yet there is a dearth of highly selective, CNS-active kinase inhibitors for in vivo investigations. Further, prevailing …
Number of citations: 0 www.academia.edu
F Pin, F Buron, F Saab, L Colliandre, S Bourg… - …, 2011 - pubs.rsc.org
The synthesis of several novel 4-azaindoles was carried out by novel Fischer reaction which offers as a main advantage, the synthesis of the bisfunctionalized 4-azaindolic building …
Number of citations: 37 pubs.rsc.org

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